5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole derivative featuring a phenyl group at position 4, a 3-chloro-5-(trifluoromethyl)-2-pyridinyl-substituted ethyl chain at position 5, and a thiol group at position 3. Its molecular structure combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems (phenyl, pyridinyl), which are critical for its physicochemical properties and biological interactions. The compound is synthesized via nucleophilic substitution or cyclization reactions involving precursors like thioureas or hydrazine derivatives .
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4S/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14-22-23-15(25)24(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUWYMUVCLNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C16H12ClF3N4S
- Molecular Weight : 368.74 g/mol
- CAS Number : 339010-63-8
Triazole derivatives, including the compound , exhibit their biological activities primarily through enzyme inhibition and interaction with various biological targets. The presence of the triazole ring allows for the formation of hydrogen bonds with active sites of enzymes, enhancing their inhibitory effects on various biological pathways.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol show significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Studies : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results demonstrated that certain derivatives exhibited higher selectivity and potency against melanoma cells compared to other types .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | IGR39 | 10.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 20.0 |
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Case Studies
- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The compound exhibited significant inhibitory action against cancer cell proliferation and migration, indicating its potential as an antimetastatic agent .
- Enzyme Inhibition Studies : Another research highlighted the ability of triazole derivatives to inhibit key enzymes involved in cancer progression and metastasis. The compound's structure facilitates interaction with these enzymes, leading to reduced activity and subsequent cancer cell death .
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol (-SH) group at position 3 of the triazole ring is the primary reactive site, enabling the following transformations:
Triazole Ring Modifications
The 1,2,4-triazole core participates in electrophilic substitution and cycloaddition reactions:
Pyridinyl-Ethyl Substituent Reactivity
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl-ethyl group influences steric and electronic properties:
Functionalization Pathways
Derivatization routes observed in analogous triazole-thiols include:
-
Mannich Reactions : Introduction of aminoalkyl groups via formaldehyde and amines .
-
Mercapto-Triazole Cyclizations : Formation of fused heterocycles (e.g., thiadiazoles) .
Biological Activity Correlations
Reactivity directly impacts pharmacological properties:
Synthetic Challenges
-
Steric Hindrance : Bulky pyridinyl-ethyl group may limit substitution at position 5 .
-
Fluorine Stability : Trifluoromethyl group resists hydrolysis but may direct electrophilic attacks .
Key Research Findings
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares structural features of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol with related triazole derivatives:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in the pyridine ring enhance lipophilicity and metabolic stability, which are advantageous for membrane penetration in drug design .
- Aromatic Substitutions : Phenyl groups at position 4 (as in the target compound) contribute to π-π stacking interactions in biological targets, whereas methyl or chlorophenyl substituents alter steric bulk and electronic effects .
- Heterocyclic Variations : Pyrazole or pyrrole rings at position 5 (vs. pyridine in the target compound) modulate hydrogen-bonding capacity and solubility .
ADME and Molecular Modeling
- ADME Profiles : Analogs like 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol show favorable pharmacokinetic properties in silico, with high gastrointestinal absorption and blood-brain barrier permeability .
- Docking Studies : Triazole-thiols with pyridine or pyrrole substituents exhibit strong binding to enzymes like cyclooxygenase-2 (COX-2), correlating with anti-inflammatory activity .
Q & A
What are the optimal synthetic routes for 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol?
Category : Basic
Answer :
The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:
Cyclocondensation : Reacting thiosemicarbazides with substituted pyridine derivatives to form the triazole-thiol core ().
S-Alkylation : Introducing the 3-chloro-5-(trifluoromethyl)-pyridinyl ethyl group via nucleophilic substitution. highlights refluxing in DMF with K₂CO₃ as a base for optimal yield (85–92% purity).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol ensures high purity.
Critical parameters: Solvent polarity (DMF > DMSO), temperature (80–100°C), and catalyst choice ().
Which spectroscopic techniques are most effective for characterizing this compound?
Category : Basic
Answer :
A multi-technique approach is required:
- ¹H-NMR : Confirms substituent positions on triazole (δ 8.2–8.5 ppm for pyridine protons) and ethyl linkage (triplet at δ 4.1–4.3 ppm) ().
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.8) and detects impurities ().
- IR Spectroscopy : Identifies thiol (-SH stretch at 2550–2600 cm⁻¹) and triazole ring vibrations (C=N at 1600 cm⁻¹) ().
For ambiguous signals, DFT calculations (B3LYP/6-311G**) predict NMR shifts within ±0.3 ppm accuracy ().
What in vitro assays are suitable for preliminary biological evaluation?
Category : Basic
Answer :
Molecular Docking : Screen against targets like COX-2 or bacterial enzymes using AutoDock Vina (). Prioritize compounds with docking scores < −7.0 kcal/mol.
ADME Analysis : Use SwissADME to assess Lipinski’s Rule compliance (logP < 5, H-bond donors ≤ 5).
Enzyme Inhibition Assays : Test IC₅₀ values against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) at 10–100 µM concentrations ().
How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Category : Advanced
Answer :
Contradictions may arise from:
- Tautomerism : Thione-thiol equilibrium alters NMR signals. Use deuterated DMSO to stabilize thiol form ().
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- DFT Validation : Cross-reference experimental ¹H-NMR with DFT-predicted shifts ().
- X-ray Crystallography : Resolve ambiguities via crystal structure analysis (if crystallizable) ( ).
What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?
Category : Advanced
Answer :
QSAR Models : Use MOE or Schrodinger to correlate structural descriptors (e.g., polar surface area) with absorption.
Toxicity Prediction : PASS software predicts hepatotoxicity (Probability > 0.7) and mutagenicity ().
Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs) to assess target selectivity ().
How can structural modifications enhance selectivity towards a biological target?
Category : Advanced
Answer :
- Pyridine Substitution : Replace 3-chloro with electron-withdrawing groups (e.g., -NO₂) to improve binding to hydrophobic enzyme pockets ( ).
- Triazole Modification : Introduce S-alkyl chains (e.g., methyl, ethyl) to modulate logP and solubility ().
- SAR Studies : Test derivatives with varied substituents (e.g., 4-phenyl vs. 4-pyridyl) and correlate IC₅₀ values with docking poses ( ).
What methods assess the compound’s stability under physiological conditions?
Category : Advanced
Answer :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h; monitor degradation via HPLC ( ).
- Oxidative Stability : Expose to 3% H₂O₂; quantify thiol oxidation products (e.g., disulfides) using LC-MS.
- Photostability : Follow ICH Q1B guidelines (UV light, 1.2 million lux-hours); protect light-sensitive groups (e.g., trifluoromethyl) with amber glassware.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
